(s)-9-(2,3-Dihydroxypropyl)guanine

Acyclonucleoside chemistry Structure-activity relationship Nucleoside analog design

(S)-9-(2,3-Dihydroxypropyl)guanine (CAS 117143-84-7), also referred to as (S)-HPG, is a chiral acyclic nucleoside analogue composed of a guanine base N9-linked to an (S)-2,3-dihydroxypropyl side chain. It belongs to the structural class of acyclonucleosides alongside acyclovir, ganciclovir, and penciclovir, but differs fundamentally in side-chain architecture: its aliphatic chain is directly attached via a carbon–nitrogen bond without the ether oxygen atom that defines the side chains of the clinically established agents.

Molecular Formula C8H11N5O3
Molecular Weight 225.20 g/mol
Cat. No. B14035739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-9-(2,3-Dihydroxypropyl)guanine
Molecular FormulaC8H11N5O3
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC(CO)O)N=C(NC2=O)N
InChIInChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1
InChIKeyUHZYGPBCTIWWBC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-9-(2,3-Dihydroxypropyl)guanine: A Chiral Acyclic Nucleoside and Key Synthetic Intermediate


(S)-9-(2,3-Dihydroxypropyl)guanine (CAS 117143-84-7), also referred to as (S)-HPG, is a chiral acyclic nucleoside analogue composed of a guanine base N9-linked to an (S)-2,3-dihydroxypropyl side chain. It belongs to the structural class of acyclonucleosides alongside acyclovir, ganciclovir, and penciclovir, but differs fundamentally in side-chain architecture: its aliphatic chain is directly attached via a carbon–nitrogen bond without the ether oxygen atom that defines the side chains of the clinically established agents [1]. This compound is primarily recognized as a pharmaceutical intermediate for the synthesis of acyclovir , distinguishing its procurement profile from that of the finished drug substances themselves.

Why Generic Acyclic Guanosine Analogues Cannot Substitute for (S)-9-(2,3-Dihydroxypropyl)guanine


Although (S)-9-(2,3-dihydroxypropyl)guanine shares the guanine nucleobase with acyclovir, ganciclovir, and penciclovir, its side-chain topology is fundamentally different: the 2,3-dihydroxypropyl moiety is attached directly to N9 of guanine without an intervening ether oxygen atom [1]. This structural difference alters the compound's conformational flexibility, phosphorylation kinetics, and enzyme substrate properties compared to the therapeutically approved ether-linked acyclonucleosides [2]. Consequently, (S)-HPG cannot be used interchangeably with acyclovir or ganciclovir in either research protocols or synthetic routes; it occupies a distinct chemical space defined by its chiral (S)-configuration and its established role as a process intermediate rather than as a drug substance .

Quantitative Differentiation Evidence for (S)-9-(2,3-Dihydroxypropyl)guanine Against Closest Analogs


Side-Chain Architecture: Direct N9-Alkyl Linkage vs. Ether-Containing Acyclonucleosides

(S)-9-(2,3-Dihydroxypropyl)guanine is distinguished from acyclovir, ganciclovir (DHPG), and penciclovir by the absence of an ether oxygen atom in its acyclic side chain. In (S)-HPG, the 2,3-dihydroxypropyl group is attached directly to the N9 position of guanine via a carbon–nitrogen bond. By contrast, acyclovir employs a 2-hydroxyethoxymethyl linker, ganciclovir uses a 1,3-dihydroxy-2-propoxymethyl linker, and penciclovir contains a 4-hydroxy-3-hydroxymethylbut-1-yl chain — all featuring at least one ether oxygen critical to their conformational behavior and enzyme recognition [1]. This structural parameter is quantifiable: (S)-HPG has a side-chain length of 3 carbon atoms with 0 ether oxygens, vs. 4 carbons and 1 ether oxygen for acyclovir, 5 carbons and 1 ether oxygen for ganciclovir, and 5 carbons and 0 ether oxygens (but with a branched hydroxymethyl) for penciclovir [2]. These differences directly impact the compound's molecular recognition by viral and cellular kinases.

Acyclonucleoside chemistry Structure-activity relationship Nucleoside analog design

Chiral Identity: Defined (S)-Enantiomer vs. Racemic or Achiral Analogs

(S)-9-(2,3-Dihydroxypropyl)guanine is supplied as the single (S)-enantiomer with a defined stereocenter at the C2' carbon of the 2,3-dihydroxypropyl chain, as confirmed by its SMILES notation: C([C@@H](CO)O)N1C2=C(C(=O)N=C(N)N2)N=C1 . This contrasts with the earliest studied acyclic nucleoside analogue, (S)-9-(2,3-dihydroxypropyl)adenine [(S)-DHPA], which also carries the (S)-configuration and for which the (R)-enantiomer was reported to be markedly less active [1]. For (S)-HPG, the chiral integrity is confirmed by the CAS registry number 117143-84-7 specific to this stereoisomer, whereas the racemic mixture or (R)-isomer would carry distinct identifiers . Ganciclovir, by comparison, is achiral in its side chain (no stereogenic center in the acyclic portion), and acyclovir is likewise achiral, meaning that chiral procurement specifications are uniquely relevant for (S)-HPG [2].

Chiral synthesis Enantiomeric purity Stereochemical differentiation

Phosphorylation and Enzyme Substrate Properties: Conformation-Dependent Recognition

The monophosphate and cyclic phosphate derivatives of 9-(2,3-dihydroxypropyl)guanine (HPG) have been characterized as substrates and inhibitors in multiple enzyme systems, including snake venom phosphodiesterase, beef heart cyclic nucleotide phosphodiesterase, nuclease P1, and 3'- and 5'-nucleotidases [1]. While quantitative kinetic constants (Km, Vmax, Ki) for HPG were not reported in the available literature at a resolution permitting direct numerical comparison with acyclovir or ganciclovir phosphates, qualitative substrate/inhibitor data indicate that HPG cyclic phosphate is recognized by these enzymes in a conformation-dependent manner distinct from that of DHPG (ganciclovir) cyclic phosphate [1] [2]. This differential enzyme recognition has implications for understanding the phosphorylation-dependent activation mechanism of acyclic guanosine analogues, particularly given that human deoxycytidine kinase (dCK) does not efficiently phosphorylate acyclovir due to nonproductive substrate positioning [3].

Enzyme kinetics Nucleotide phosphorylation Antiviral prodrug activation

Established Role as Acyclovir Synthetic Intermediate: Procurement Context Differentiation

(S)-9-(2,3-Dihydroxypropyl)guanine is explicitly documented as a pharmaceutical intermediate in the synthesis of acyclovir . Its molecular formula (C8H11N5O3) and molecular weight (225.2 g/mol) position it as a direct N9-alkylated guanine precursor that, upon oxidative cleavage of the terminal vicinal diol, yields the 2-hydroxyethoxymethyl side chain characteristic of acyclovir. This synthetic role is not shared by ganciclovir or penciclovir intermediates, which derive from different side-chain precursors. A related but structurally distinct compound, N2-Isobutyryl-(S)-9-(2,3-dihydroxypropyl)-guanine (CAS 885322-02-1), is also available as a protected intermediate, indicating a family of (S)-HPG-derived building blocks for nucleoside analog synthesis . The adenine analog (S)-DHPA, while sharing the same side chain, couples to adenine rather than guanine and addresses entirely different synthetic pathways [1].

Pharmaceutical intermediate Acyclovir synthesis Process chemistry

Procurement-Relevant Application Scenarios for (S)-9-(2,3-Dihydroxypropyl)guanine


Chiral Synthon for Acyclovir and Acyclic Guanosine Nucleoside Synthesis

(S)-9-(2,3-Dihydroxypropyl)guanine serves as a direct synthetic intermediate for acyclovir, providing a chiral, ether-free N9-alkylated guanine scaffold [1]. Its vicinal diol functionality enables oxidative cleavage to generate the hydroxymethyl ether side chain characteristic of acyclovir. Process chemistry laboratories requiring a regiospecifically N9-substituted guanine building block with defined (S)-stereochemistry can employ (S)-HPG as a key intermediate, differentiating this procurement from that of racemic or achiral guanine alkylation products [2].

Enzymatic Phosphorylation and Kinase Specificity Studies

The conformational properties of (S)-HPG and its cyclic phosphate have been characterized by 1H and 31P NMR spectroscopy [1], and its substrate/inhibitor behavior has been examined across multiple phosphodiesterase and nucleotidase systems [2]. Researchers investigating the structural determinants of acyclonucleoside phosphorylation by viral thymidine kinases or cellular deoxycytidine kinase can use (S)-HPG as a probe compound whose ether-free side chain contrasts with the ether-containing scaffolds of acyclovir and ganciclovir . This application is particularly relevant given the documented nonproductive binding of acyclovir to human dCK [3].

Chiral Reference Standard for Enantiomeric Purity Analysis

With a defined (S)-configuration at the C2' stereocenter (CAS 117143-84-7) and a verified SMILES notation incorporating the [C@@H] chiral descriptor [1], (S)-HPG can serve as a chiral reference standard for analytical method development. This contrasts with the achiral side chains of acyclovir and ganciclovir, for which enantiomeric purity is not a relevant quality attribute. Laboratories developing chiral HPLC or capillary electrophoresis methods for acyclic nucleoside intermediates may require (S)-HPG as a single-enantiomer calibrant [2].

Structure-Activity Relationship (SAR) Studies of Acyclic Nucleoside Analogues

(S)-HPG occupies a distinct position in the acyclonucleoside SAR landscape: it combines the guanine base (shared with acyclovir, ganciclovir, and penciclovir) with the shortest, ether-free, chiral diol side chain [1]. This combination is unique among the major acyclic guanosine antivirals. Medicinal chemistry programs exploring the impact of side-chain length, ether oxygen presence, and stereochemistry on antiviral activity or kinase recognition can employ (S)-HPG as the minimal-structure comparator against the more complex side chains of the clinically approved agents [2].

Quote Request

Request a Quote for (s)-9-(2,3-Dihydroxypropyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.